5-chloro-2-(methylsulfanyl)-N-[4-(propan-2-yl)phenyl]pyrimidine-4-carboxamide
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Overview
Description
5-chloro-2-(methylsulfanyl)-N-[4-(propan-2-yl)phenyl]pyrimidine-4-carboxamide is a chemical compound with a complex structure that includes a pyrimidine ring, a chloro group, a methylsulfanyl group, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-(methylsulfanyl)-N-[4-(propan-2-yl)phenyl]pyrimidine-4-carboxamide typically involves multiple steps. One common route involves the reaction of 5-chloro-2-methylsulfonyl-4-pyrimidinecarboxylic acid with aliphatic amines. This reaction can yield different products depending on the specific conditions and reagents used .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. it is likely that large-scale synthesis would involve optimization of the laboratory-scale methods to ensure efficiency, yield, and purity.
Chemical Reactions Analysis
Types of Reactions
5-chloro-2-(methylsulfanyl)-N-[4-(propan-2-yl)phenyl]pyrimidine-4-carboxamide can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The methylsulfanyl group can be oxidized to a sulfone or reduced to a thiol.
Amidation Reactions: The carboxamide group can participate in reactions with amines and other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include aliphatic amines, oxidizing agents like hydrogen peroxide, and reducing agents like lithium aluminum hydride. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while oxidation reactions can produce sulfone derivatives.
Scientific Research Applications
5-chloro-2-(methylsulfanyl)-N-[4-(propan-2-yl)phenyl]pyrimidine-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in studies of enzyme inhibition and protein interactions.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 5-chloro-2-(methylsulfanyl)-N-[4-(propan-2-yl)phenyl]pyrimidine-4-carboxamide involves its interaction with specific molecular targets. The chloro and methylsulfanyl groups can participate in binding interactions with enzymes or receptors, potentially inhibiting their activity. The carboxamide group can form hydrogen bonds with target molecules, enhancing binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-2-methylsulfanyl-4-pyrimidinecarboxylic acid
- 5-chloro-2-methylsulfonyl-4-pyrimidinecarboxylates
- 4-chloro-5-methoxy-2-methylsulfanyl-pyrimidine
Uniqueness
5-chloro-2-(methylsulfanyl)-N-[4-(propan-2-yl)phenyl]pyrimidine-4-carboxamide is unique due to the presence of the propan-2-yl group attached to the phenyl ring, which can influence its chemical reactivity and binding interactions. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications in scientific research.
Properties
Molecular Formula |
C15H16ClN3OS |
---|---|
Molecular Weight |
321.8 g/mol |
IUPAC Name |
5-chloro-2-methylsulfanyl-N-(4-propan-2-ylphenyl)pyrimidine-4-carboxamide |
InChI |
InChI=1S/C15H16ClN3OS/c1-9(2)10-4-6-11(7-5-10)18-14(20)13-12(16)8-17-15(19-13)21-3/h4-9H,1-3H3,(H,18,20) |
InChI Key |
IRLVAYSRQVYZOL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C2=NC(=NC=C2Cl)SC |
Origin of Product |
United States |
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